Receptor Selectivity Divergence: Iloprost EP1/IP Dual Agonism vs. Treprostinil DP1/EP2/IP Triple Agonism
Iloprost exhibits a fundamentally different prostanoid receptor binding profile compared with treprostinil. Iloprost binds with high affinity to EP1 and IP receptors (Ki = 1.1 nM and 3.9 nM, respectively), whereas treprostinil binds with high affinity to DP1, EP2, and IP receptors (Ki = 4.4 nM, 3.6 nM, and 32 nM, respectively) [1]. In functional assays, iloprost elevates cAMP in IP-expressing cells with EC₅₀ = 0.37 nM and stimulates calcium influx in EP1-expressing cells with EC₅₀ = 0.3 nM. Treprostinil elevates cAMP in DP1, IP, and EP2 cells with EC₅₀ = 0.6 nM, 1.9 nM, and 6.2 nM, respectively [1]. The clinical implication is that EP1 receptor activation can provoke vasoconstriction, potentially offsetting IP-mediated vasodilation for iloprost, while treprostinil's DP1 and EP2 activation all contribute to vasodilation [1].
| Evidence Dimension | Human prostanoid receptor binding affinity (Ki) and functional potency (EC₅₀) |
|---|---|
| Target Compound Data | EP1 Ki = 1.1 nM; IP Ki = 3.9 nM; EP1 EC₅₀ = 0.3 nM (Ca²⁺ influx); IP EC₅₀ = 0.37 nM (cAMP elevation) |
| Comparator Or Baseline | Treprostinil: DP1 Ki = 4.4 nM; EP2 Ki = 3.6 nM; IP Ki = 32 nM; DP1 EC₅₀ = 0.6 nM; IP EC₅₀ = 1.9 nM; EP2 EC₅₀ = 6.2 nM |
| Quantified Difference | Iloprost IP affinity 8.2× higher than treprostinil (3.9 nM vs 32 nM); iloprost lacks DP1/EP2 high affinity; iloprost EP1 affinity 1.1 nM vs treprostinil EP1 low affinity |
| Conditions | Human recombinant prostanoid receptors expressed in cell lines; radioligand binding displacement assays; cAMP and Ca²⁺ functional assays |
Why This Matters
The divergent receptor selectivity profile determines which downstream signaling cascades are activated, directly influencing vasodilatory efficacy and potential vasoconstrictive counter-effects in specific vascular beds.
- [1] Whittle BJ, Silverstein AM, Mottola DM, Clapp LH. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist. Biochem Pharmacol. 2012;84(1):68-75. doi:10.1016/j.bcp.2012.03.012. View Source
